molecular formula C24H20ClP B153553 Tetraphenylphosphonium chloride CAS No. 2001-45-8

Tetraphenylphosphonium chloride

Cat. No.: B153553
CAS No.: 2001-45-8
M. Wt: 374.8 g/mol
InChI Key: WAGFXJQAIZNSEQ-UHFFFAOYSA-M
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Description

Tetraphenylphosphonium chloride (PPh₄Cl; (C₆H₅)₄PCl) is a quaternary phosphonium salt characterized by a central phosphorus atom bonded to four phenyl groups and a chloride anion. It is a white crystalline solid soluble in polar organic solvents and water, making it versatile in catalysis, materials science, and biochemistry. Key applications include:

  • Phase Transfer Catalyst (PTC): Facilitates reactions between immiscible phases in organic synthesis .
  • Mass Spectrometry Enhancer: Boosts ionization efficiency of polyhalogenated compounds by forming [M + Cl]⁻ adducts, improving sensitivity by 1–3 orders of magnitude .
  • Mitochondrial Targeting: Accumulates selectively in cancer cell mitochondria (~50× higher than normal cells) for therapeutic and diagnostic use .
  • Material Science: Stabilizes tin perovskite structures in LEDs and enables synthesis of phosphorescent metal halides .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraphenylphosphonium chloride can be synthesized through the reaction of chlorobenzene with triphenylphosphine, catalyzed by nickel salts. The reaction proceeds as follows: [ \text{PhCl} + \text{PPh}_3 \rightarrow \text{Ph}_4\text{PCl} ] where Ph represents the phenyl group .

Industrial Production Methods: In industrial settings, this compound is typically produced by passing dry oxygen through the reaction of phenylmagnesium bromide and triphenylphosphine. This method yields the corresponding bromide salt, which can then be converted to the chloride salt .

Chemical Reactions Analysis

Substitution Reactions

TPPCl undergoes anion exchange reactions to form derivatives with diverse counteranions, making it a precursor for other tetraarylphosphonium salts .

Key Examples:

  • Reaction with sodium tetrafluoroborate :

    TPPCl+NaBF4TPPBF4+NaCl\text{TPPCl}+\text{NaBF}_4\rightarrow \text{TPPBF}_4+\text{NaCl}

    Yields tetraphenylphosphonium tetrafluoroborate (TPPBF₄), used in phase-transfer catalysis .

  • Reaction with sodium perchlorate :

    TPPCl+NaClO4TPPClO4+NaCl\text{TPPCl}+\text{NaClO}_4\rightarrow \text{TPPClO}_4+\text{NaCl}

    Produces tetraphenylphosphonium perchlorate (TPPClO₄), characterized by distinct photoluminescence properties .

Table 1: Anion Exchange Reactions of TPPCl

ReagentProductApplicationReference
NaBF₄TPPBF₄Phase-transfer catalyst
NaClO₄TPPClO₄Photoluminescent materials
KITPPIOrganic synthesis

Redox and Radical-Mediated Reactions

TPPCl participates in single-electron transfer (SET) processes, acting as an internal reductant in radical coupling reactions :

Mechanism in Radical Alkylation:

  • Deprotonation : TPPCl forms a phosphorus ylide under basic conditions (e.g., LiHMDS).

  • Alkylation : The ylide reacts with alkyl halides to form tert-alkylphosphonium intermediates.

  • Radical Pathway : SET generates alkyl radicals, which recombine to form C–C bonds. Byproducts include triphenylphosphine (PPh₃) and dibenzophosphole .

Example Reaction:

TPPCl+R XLiHMDSR R+PPh3+byproducts\text{TPPCl}+\text{R X}\xrightarrow{\text{LiHMDS}}\text{R R}+\text{PPh}_3+\text{byproducts}

This reactivity enables coupling of unactivated alkyl electrophiles .

Hydrolysis and Stability

TPPCl undergoes alkaline hydrolysis in a third-order reaction :

Ph4P++2OHPh3PO+PhH+H2O\text{Ph}_4\text{P}^++2\text{OH}^-\rightarrow \text{Ph}_3\text{PO}+\text{PhH}+\text{H}_2\text{O}

  • Conditions : Aqueous NaOH or KOH at elevated temperatures.

  • Product : Triphenylphosphine oxide (Ph₃PO), identified via GC–MS .

(a) Corey–Fuchs Olefination :

TPPCl reacts with CBr₄ and aldehydes to synthesize 1,1-dibromoalkenes:

RCHO+CBr4TPPCl ZnRCBr2\text{RCHO}+\text{CBr}_4\xrightarrow{\text{TPPCl Zn}}\text{RCBr}_2

  • Yield : Up to 89% .

  • Byproduct Management : Phosphine oxide byproducts precipitate upon ether addition, simplifying purification .

(b) Mitsunobu Reaction :

TPPCl replaces triphenylphosphine in esterification/alcohol activation:

R OH+R COOHTPPCl DIADR COOR\text{R OH}+\text{R COOH}\xrightarrow{\text{TPPCl DIAD}}\text{R COOR}

  • Yield : Comparable to traditional methods (e.g., 75% for menthol esterification) .

(c) Heck Reaction :

TPPCl serves as an arylating agent in palladium-catalyzed coupling:

Ar Cl+CH2=CHRPd TPPClAr CH2CHR\text{Ar Cl}+\text{CH}_2=\text{CHR}\xrightarrow{\text{Pd TPPCl}}\text{Ar CH}_2\text{CHR}

Phase-Transfer Catalysis

The lipophilic [PPh₄]⁺ cation solubilizes inorganic anions (e.g., Cl⁻, BF₄⁻) in organic media, enabling reactions like nucleophilic substitutions and oxidations .

Thermal Behavior

TPPCl derivatives exhibit high thermal stability:

  • Decomposition Temperature :

    • TPPClO₄: 360°C

    • TPPBr: 380°C

Scientific Research Applications

Phase-Transfer Catalysis

Overview : TPPCl acts as a phase-transfer catalyst, facilitating the transfer of inorganic anions into organic solvents. This property is crucial in reactions where reactants are insoluble in the same phase.

Key Findings :

  • TPPCl enables the formation of lipophilic salts from inorganic and organometallic anions, enhancing their solubility in organic solvents .
  • A study demonstrated its effectiveness in reducing the two-phase region in mixtures of deuterated water and 3-methylpyridine, indicating its role in modifying phase behavior and nanoscale structures .

Solar Cell Technology

Overview : TPPCl is utilized in the fabrication of perovskite solar cells (PSCs), where it helps tune the crystallinity of CH₃NH₃PbI₃ thin films during deposition.

Key Findings :

  • The presence of TPPCl during the deposition process significantly boosts the performance of PSCs by improving film quality and uniformity .
  • This application underscores the importance of TPPCl in enhancing energy conversion efficiencies in solar technologies.

Nanomaterial Synthesis

Overview : TPPCl is employed in synthesizing various nanomaterials, including intercalated compounds and layered materials.

Key Findings :

  • Research indicates that TPPCl can intercalate between kaolinite layers to create stable compounds that undergo thermal treatment without collapsing, preserving structural integrity .
  • The compound's stability at elevated temperatures allows for the synthesis of advanced materials with tailored properties for applications in catalysis and environmental remediation.

Photochemistry and Polymerization

Overview : In photochemical applications, TPPCl serves as a component in visible light-activated polymerization systems.

Key Findings :

  • TPPCl has been shown to increase the rate of polymerization when used alongside specific photoinitiators, facilitating the development of new materials with unique properties .
  • This application highlights its role in advancing materials science through innovative polymerization techniques.

Biological Applications

Overview : TPPCl has been investigated for its potential biological applications, particularly as an efflux pump inhibitor.

Key Findings :

  • Studies suggest that TPPCl can enhance the efficacy of antimicrobial agents by inhibiting bacterial efflux pumps, thereby increasing drug retention within bacterial cells .
  • This property could lead to improved treatment strategies for resistant bacterial strains.

Data Tables

Application AreaDescriptionKey Benefits
Phase-Transfer CatalysisFacilitates transfer of anions into organic solventsEnhances solubility and reaction rates
Solar Cell TechnologyImproves crystallinity in perovskite solar cellsBoosts energy conversion efficiency
Nanomaterial SynthesisIntercalates into layered materialsMaintains structural integrity at high temps
PhotochemistryServes as a component in polymerization systemsEnables novel material development
Biological ApplicationsActs as an efflux pump inhibitorIncreases efficacy of antimicrobials

Case Studies

  • Phase Behavior Modification : A study on TPPCl's effect on D₂O/3-methylpyridine mixtures revealed that it reduces phase separation while inducing charge density wave structures, demonstrating its utility in studying complex mixtures .
  • Perovskite Solar Cells Enhancement : Research showed that integrating TPPCl during the deposition of perovskite films led to improved uniformity and performance metrics, highlighting its critical role in renewable energy technologies .
  • Nanomaterial Stability Investigation : Investigations into kaolinite-TTPCl intercalation compounds demonstrated that TPPCl can preserve layer expansion during heat treatments, which is essential for developing advanced materials with specific thermal properties .

Comparison with Similar Compounds

Tetraphenylphosphonium Salts (Varying Anions)

Tetraphenylphosphonium Bromide (PPh₄Br)

  • Anion Effect: Bromide (Br⁻) is less electronegative than Cl⁻, leading to higher solubility in organic solvents. This enhances its utility in hydrophobic reaction media .
  • Catalysis: Comparable activity to PPh₄Cl in copolymerization (TOF 229–237 h⁻¹), but outperformed by PPh₄Cl in 1,2-dichloroethane (EDC) dehydrochlorination due to stronger chloride nucleophilicity .
  • Biological Activity: Exhibits stronger efflux inhibition in Staphylococcus aureus than PPh₄Cl, likely due to increased lipophilicity .
  • Material Synthesis: Forms distinct crystalline structures (e.g., (Ph₄P)₂CdBr₄ vs. (Ph₄P)₂CdCl₄), altering phosphorescence properties .

Tetraphenylphosphonium Iodide (PPh₄I)

  • Reactivity: Iodide (I⁻) acts as a better leaving group, useful in nucleophilic substitutions and Heck reactions .
  • Applications: Less common in PTC due to iodide’s redox sensitivity but valuable in Pd-catalyzed cross-couplings .

Tetraphenylphosphonium Thiocyanate (PPh₄SCN)

  • Structural Features: Anion disorder in crystals affects solid-state properties, limiting use in ordered materials .

Other Onium Salts

Bis(triphenylphosphine)iminium Chloride (PPNCl)

  • Cation Size: Larger cation (PPN⁺ vs.
  • Cost: More expensive due to complex synthesis, making PPh₄Cl preferable for large-scale applications .

Tetrabutylammonium Chloride (TBACl)

  • Cation Structure: Tetrabutylammonium (TBA⁺) lacks aromaticity, reducing π-π interactions in perovskite stabilization. PPh₄Cl outperforms TBACl in suppressing PL quenching in tin perovskites .
  • Solubility: TBACl is more water-soluble, favoring aqueous-phase reactions .

Research Findings and Mechanistic Insights

  • Catalysis: In EDC dehydrochlorination, PPh₄Cl’s chloride anion directly participates in transition-state stabilization, outperforming bromide analogs .
  • Ionization Enhancement: PPh₄Cl’s Cl⁻ forms stable adducts with polyhalogenated analytes, a process less efficient with Br⁻ or I⁻ .
  • Biological Uptake: PPh₄⁺’s lipophilicity drives mitochondrial accumulation, but anion choice (Cl⁻ vs. Br⁻) modulates membrane permeability and toxicity .

Biological Activity

Tetraphenylphosphonium chloride (TPPCl) is a quaternary ammonium compound that has garnered attention for its diverse biological activities and applications in various fields, including catalysis and medicinal chemistry. This article provides a comprehensive overview of the biological activity of TPPCl, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula (C6H5)4PCl(C_6H_5)_4PCl. It consists of a tetraphenylphosphonium cation (PPh4]+(PPh_4]^+ and a chloride anion ClCl^-. The structure is characterized by a tetrahedral geometry around the phosphorus atom, which contributes to its lipophilicity and solubility in organic solvents, making it useful in various chemical reactions and biological applications .

Mechanisms of Biological Activity

1. Membrane Interaction:
TPPCl exhibits significant interactions with biological membranes, which can influence cell permeability and transport mechanisms. Its lipophilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and function .

2. Antimicrobial Properties:
Research indicates that TPPCl possesses antimicrobial activity against various microorganisms. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis. This property makes TPPCl a candidate for use in antimicrobial formulations and as a preservative in pharmaceutical products .

3. Catalytic Activity:
TPPCl has been investigated as a catalyst in several organic reactions, including dehydrochlorination processes. In one study, an activated carbon-supported TPPCl catalyst demonstrated high efficiency in the dehydrochlorination of 1,2-dichloroethane, achieving an acetylene conversion rate of 85.9% with excellent stability . This catalytic activity is attributed to its ability to activate C–H bonds in substrates, thereby lowering the activation energy required for reactions.

Case Studies

1. Antimicrobial Efficacy:
A study assessed the antimicrobial efficacy of TPPCl against various pathogens. Results showed that TPPCl effectively inhibited bacterial growth at concentrations as low as 0.5 mM, demonstrating its potential as a broad-spectrum antimicrobial agent .

2. Catalytic Applications:
In catalytic studies, TPPCl was employed in the Heck reaction and other coupling reactions. It was found to enhance reaction yields significantly compared to traditional catalysts, showcasing its versatility in synthetic chemistry .

Data Table: Summary of Biological Activities

Activity Type Description Reference
AntimicrobialEffective against bacteria; disrupts cell membranes
CatalyticHigh efficiency in dehydrochlorination reactions
Membrane InteractionAlters membrane fluidity; influences transport mechanisms

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of TPPCl relevant to its role as a phase transfer catalyst (PTC)?

TPPCl is a quaternary phosphonium salt with a molecular weight of 374.83 g/mol, melting point of 275–280°C, and solubility in both polar (water) and nonpolar solvents. Its bulky tetraphenylphosphonium cation (Ph₄P⁺) enables stabilization of anionic intermediates and facilitates phase transfer between immiscible solvents. The chloride counterion enhances ionic strength, promoting ion-pair extraction in reactions like alkylation or esterification .

Q. How is TPPCl synthesized, and what factors influence reaction yield?

TPPCl is synthesized via quaternization of triphenylphosphine (PPh₃) with alkyl/aryl halides (e.g., CH₃Cl, C₆H₅Cl) in the presence of a strong base (NaH, K₂CO₃). Critical factors include:

  • Solvent choice : Polar aprotic solvents (e.g., acetonitrile) improve reaction kinetics.
  • Purity of reactants : Impurities in PPh₃ or halides reduce yield.
  • Temperature : Reactions typically proceed at 50–80°C to avoid side reactions. Yields range from 70–90% after purification via recrystallization or column chromatography .

Q. What experimental protocols optimize TPPCl’s efficiency as a PTC in nucleophilic substitutions?

  • Biphasic systems : Use a 1:1 aqueous/organic solvent ratio (e.g., H₂O/toluene) to maximize interfacial contact.
  • Catalyst loading : 5–10 mol% TPPCl balances cost and efficiency.
  • Stirring rate : ≥500 rpm ensures efficient mass transfer.
  • pH control : Neutral or slightly basic conditions prevent HCl accumulation, which can deactivate the catalyst .

Advanced Research Questions

Q. How do thermodynamic parameters (ΔH, K) govern TPPCl’s interactions with macrocyclic ligands like 18-crown-6?

Microcalorimetry studies in solvents (methanol, water, acetone) reveal weak complexation between Ph₄P⁺ and 18-crown-6 due to steric mismatch. For example:

SolventΔH (kJ/mol)K (M⁻¹)
Water-1.212
Methanol-0.88
Acetonitrile-0.55
Low equilibrium constants (K) confirm poor host-guest fit, attributed to the large size of Ph₄P⁺ (ionic radius ~4.3 Å) versus the 18-crown-6 cavity (~2.6 Å). This has implications for designing ion-selective sensors or separation systems .

Q. What methodological approaches resolve contradictions in solvation data for TPPCl across solvents?

Contradictory solvation reports arise from differing experimental techniques (e.g., calorimetry vs. NMR). To address this:

  • Multi-technique validation : Combine isothermal titration calorimetry (ITC) with conductivity measurements.
  • Computational modeling : DFT calculations predict solvation shells and ion-pair dissociation energies.
  • Solvent parameterization : Use Kamlet-Taft parameters to correlate solvent polarity/polarizability with Ph₄P⁺ stabilization .

Q. How does TPPCl enhance the synthesis of luminescent metal halides, and what analytical methods characterize these materials?

TPPCl acts as a structure-directing agent in zero-dimensional metal halides (e.g., [(Ph₄P)₂ZrCl₆·4CH₃CN]). Key steps:

  • Coordination chemistry : Ph₄P⁺ stabilizes [ZrCl₆]²⁻ clusters via electrostatic interactions.
  • Doping studies : Sb³⁺ doping modifies emission from green (λ = 520 nm) to orange (λ = 610 nm).
  • Characterization :

  • PL spectroscopy : Measures photoluminescence quantum yield (PLQY).
  • SC-XRD : Confirms crystal structure and ligand coordination.
  • EDS mapping : Validates elemental distribution in doped systems .

Q. What strategies mitigate interference from TPPCl degradation products in spectroscopic assays?

TPPCl decomposes under UV light or high heat, releasing HCl and phenylphosphine oxides. Mitigation strategies:

  • Temperature control : Reactions conducted at ≤60°C minimize thermal degradation.
  • Inert atmosphere : N₂/Ar sparging prevents oxidative side reactions.
  • Post-reaction quenching : Neutralize residual HCl with NaHCO₃ before analysis.
  • HPLC-MS monitoring : Detects degradation products (e.g., triphenylphosphine oxide) at ppm levels .

Q. Data Contradiction Analysis

  • Discrepancy in PTC efficiency : Some studies report TPPCl outperforms tetrabutylammonium salts in esterification, while others note inferior performance in halogenation. This arises from:
    • Substrate hydrophobicity : TPPCl excels with aromatic substrates (e.g., benzyl chloride) due to π-π interactions.
    • Counterion effects : Cl⁻ vs. Br⁻ alters ion-pair solubility in organic phases.
    • Reaction scale : Bulkier Ph₄P⁺ hinders mass transfer in large-scale reactors .

Properties

IUPAC Name

tetraphenylphosphanium;chloride
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InChI

InChI=1S/C24H20P.ClH/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;1H/q+1;/p-1
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InChI Key

WAGFXJQAIZNSEQ-UHFFFAOYSA-M
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Canonical SMILES

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]
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Molecular Formula

C24H20ClP
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URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

18198-39-5 (Parent)
Record name Tetraphenylphosphonium chloride
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DSSTOX Substance ID

DTXSID00897533
Record name Tetraphenylphosphonium chloride
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Molecular Weight

374.8 g/mol
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Physical Description

White to off-white hygroscopic powder; [Acros Organics MSDS]
Record name Tetraphenylphosphonium chloride
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CAS No.

2001-45-8
Record name Tetraphenylphosphonium chloride
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